Cas no 89617-58-3 (2-Azetidinone, 1-methyl-4-phenyl-, (S)-)

2-Azetidinone, 1-methyl-4-phenyl-, (S)- structure
89617-58-3 structure
Product Name:2-Azetidinone, 1-methyl-4-phenyl-, (S)-
CAS No:89617-58-3
MF:C10H11NO
MW:161.200442552567
CID:594707
Update Time:2024-01-30

2-Azetidinone, 1-methyl-4-phenyl-, (S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 1-methyl-4-phenyl-, (S)-
    • 2-Azetidinone, 1-methyl-4-phenyl-, (S)- (9CI)
    • Inchi: 1S/C10H11NO/c1-11-9(7-10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1
    • InChI Key: ASDWIKWXDGXALE-VIFPVBQESA-N
    • SMILES: N1(C)[C@H](C2=CC=CC=C2)CC1=O

Experimental Properties

  • Density: 1.129±0.06 g/cm3(Predicted)
  • Boiling Point: 310.1±31.0 °C(Predicted)
  • pka: -1.38±0.40(Predicted)
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